The Chemistry of Anthrone: A Technical Guide to Its Properties and Synthesis
The Chemistry of Anthrone: A Technical Guide to Its Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthrone, a tricyclic aromatic ketone, is a compound of significant interest in analytical chemistry and as a synthetic intermediate. Its utility is most prominently demonstrated in the colorimetric determination of carbohydrates, a foundational technique in biochemical analysis. This technical guide provides an in-depth overview of the chemical and physical properties of anthrone, alongside detailed protocols for its synthesis. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize or intend to explore the applications of anthrone in their work.
Chemical Properties of Anthrone
Anthrone (9(10H)-anthracenone) is a derivative of anthracene. Structurally, it is a tricyclic aromatic ketone.[1] In solution, anthrone exists in equilibrium with its tautomeric enol form, 9-anthrol.[2] This tautomerism is crucial to its reactivity, particularly in acidic media.
Physical and Chemical Properties
A summary of the key physical and chemical properties of anthrone is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₀O | [3][4] |
| Molar Mass | 194.23 g/mol | [3][5] |
| Appearance | White to light yellow crystalline powder or needles. | [4][5] |
| Melting Point | 154-158 °C | [3][5][6] |
| Solubility | Insoluble in water. Soluble in most organic solvents such as ethanol, chloroform, ether, ethyl acetate, and hot benzene. Also soluble in concentrated sulfuric acid. | [2][3][5][7] |
| Density | 1.25 g/cm³ | [3] |
| Stability | Stable under normal conditions but can oxidize to anthraquinone when exposed to air over time, especially in solution. | [3][8] |
| UV Absorption (in Alcohol) | λmax at 253 nm | [8] |
Tautomerism
Anthrone exhibits keto-enol tautomerism, existing in equilibrium with 9-anthrol. The keto form (anthrone) is generally more stable.[5] The equilibrium can be influenced by the solvent and pH. In aqueous solutions, the equilibrium constant for the tautomerization to 9-anthrol is low.[5] The enol form, 9-anthrol, is believed to be the reactive species in the condensation reaction with furfural derivatives during the carbohydrate test.[2]
Caption: Keto-enol tautomerism of anthrone.
Synthesis of Anthrone
Anthrone can be synthesized through several routes. The most common and well-documented methods are the reduction of anthraquinone and the cyclization of o-benzylbenzoic acid.
Synthesis via Reduction of Anthraquinone
This is a widely used laboratory method for preparing anthrone. The reduction of one of the carbonyl groups of anthraquinone can be achieved using various reducing agents, with tin and hydrochloric acid in a glacial acetic acid solvent being a common choice.[4][5]
Caption: Synthesis of anthrone from anthraquinone.
This protocol is adapted from a standard organic synthesis procedure.[5]
Materials:
-
Anthraquinone
-
Granulated Tin (Sn)
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid (HCl)
-
Benzene
-
Petroleum Ether
-
2 L Round-bottomed flask with a reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
-
Porous plate or watch glass for drying
Procedure:
-
In a 2 L round-bottomed flask equipped with a reflux condenser, combine 104 g (0.5 mole) of anthraquinone and 100 g (0.86 gram-atom) of granulated tin.
-
Add 750 mL of glacial acetic acid to the flask.
-
Heat the mixture to boiling.
-
Over a period of two hours, slowly add 250 mL of concentrated hydrochloric acid in small portions (e.g., 10 mL at a time) to the boiling mixture.
-
After the addition of HCl is complete, continue to reflux the mixture until the anthraquinone has completely dissolved. If undissolved material remains, add more tin and HCl.
-
While the solution is still hot, filter it by suction through a Hirsch funnel or a fluted filter paper to remove any remaining solids.
-
To the hot filtrate, add 100 mL of water.
-
Cool the solution to approximately 10 °C in an ice-water bath to induce crystallization of anthrone.
-
Collect the crystals by suction filtration using a Büchner funnel and wash them with water.
-
Dry the crystals on a porous plate. The expected yield of crude anthrone is approximately 80 g (82.5%).
-
For recrystallization, dissolve the crude product in a hot 3:1 mixture of benzene and petroleum ether (approximately 10-12 mL of the solvent mixture per gram of anthrone).
-
Allow the solution to cool to obtain purified anthrone crystals with a melting point of 154–155 °C. The yield after recrystallization is approximately 60 g (62%).
Synthesis via Cyclization of o-Benzylbenzoic Acid
Another established method for synthesizing anthrone is the intramolecular Friedel-Crafts cyclization of o-benzylbenzoic acid.[8] This reaction is typically carried out in the presence of a strong acid, such as liquid hydrogen fluoride.[8] While this method is known, detailed and readily accessible experimental protocols are less common in the literature compared to the anthraquinone reduction method.
Application in Carbohydrate Determination: The Anthrone Test
Anthrone is a key reagent in a widely used colorimetric assay for the quantitative determination of carbohydrates.[1][3] The test is based on the reaction of anthrone with furfural or hydroxymethylfurfural, which are formed by the dehydration of pentoses and hexoses, respectively, in the presence of concentrated sulfuric acid.[3][8]
Reaction Mechanism
The anthrone test involves a two-step reaction:
-
Dehydration of Carbohydrates: In a hot, acidic environment provided by concentrated sulfuric acid, carbohydrates are dehydrated. Polysaccharides and oligosaccharides are first hydrolyzed to monosaccharides. These monosaccharides then form furfural (from pentoses) or hydroxymethylfurfural (from hexoses).[2][8]
-
Condensation with Anthrone: The furfural or hydroxymethylfurfural derivative then condenses with anthrone (specifically, its enol tautomer, 9-anthrol) to produce a characteristic blue-green colored complex.[2][8] The intensity of the color is directly proportional to the concentration of carbohydrates in the sample and can be measured spectrophotometrically at approximately 620 nm.[2]
Experimental Workflow: Quantitative Estimation of Carbohydrates
The following diagram and protocol outline the typical workflow for the quantitative estimation of carbohydrates using the anthrone test.
Caption: Experimental workflow for the anthrone test.
Materials:
-
Anthrone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
D-Glucose (for standard solutions)
-
Distilled water
-
Test tubes and test tube rack
-
Pipettes
-
Vortex mixer
-
Boiling water bath or heating block
-
Ice bath
-
Spectrophotometer
Procedure:
1. Preparation of Reagents:
-
Anthrone Reagent: Carefully and slowly dissolve 200 mg of anthrone in 100 mL of ice-cold 95% sulfuric acid. This reagent should be prepared fresh before use.[1][9]
-
Standard Glucose Solutions: Prepare a stock solution of glucose (e.g., 100 µg/mL) in distilled water. From this stock, prepare a series of standard solutions with varying concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL) by appropriate dilutions with distilled water.
2. Assay:
-
Pipette 1 mL of each standard glucose solution, the unknown sample solution(s), and a blank (1 mL of distilled water) into separate, labeled test tubes.
-
Place the test tubes in an ice bath to cool.
-
Carefully add 4 mL of the freshly prepared, cold anthrone reagent to each test tube. Mix the contents thoroughly using a vortex mixer.
-
Cover the test tubes (e.g., with glass marbles) and place them in a boiling water bath for exactly 10 minutes.[1][8]
-
Immediately transfer the test tubes to an ice bath to stop the reaction and cool them to room temperature.
3. Measurement and Analysis:
-
Set the spectrophotometer to a wavelength of 620 nm.
-
Use the blank solution to zero the spectrophotometer.
-
Measure the absorbance of each of the standard and unknown sample solutions.
-
Plot a standard curve of absorbance (y-axis) versus the concentration of the glucose standards (x-axis).
-
Determine the concentration of carbohydrates in the unknown samples by interpolating their absorbance values on the standard curve.
Safety Considerations
Anthrone and the reagents used in its synthesis and application require careful handling.
-
Anthrone: May cause skin and eye irritation.[9]
-
Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. It is also a strong dehydrating agent. Always add acid to water, never the other way around, when preparing dilutions.
-
Organic Solvents (Benzene, Petroleum Ether): Flammable and should be handled in a well-ventilated fume hood.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
Anthrone remains a valuable compound in chemical research and analysis. Its well-defined chemical properties and straightforward synthesis make it accessible for various applications. The anthrone test for carbohydrates, in particular, continues to be a robust and reliable method for carbohydrate quantification in diverse biological and chemical samples. This guide provides the essential technical information for the effective and safe utilization of anthrone in a laboratory setting.
References
- 1. DE3463036D1 - Process for the cyclization of orthobenzoylbenzoic acid - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 5. A Mechanism for the Formation of Anthraquinone from o-Benzoylbenzoic Acid | Semantic Scholar [semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
